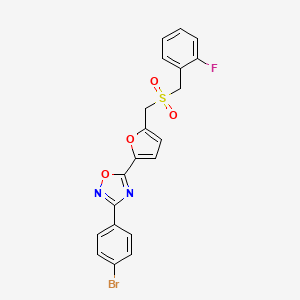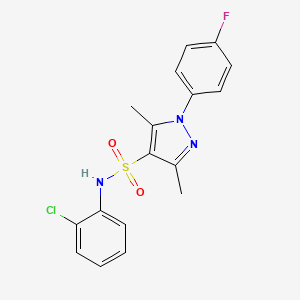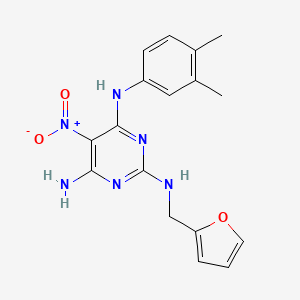
3-(4-Bromophenyl)-5-(5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenylhydrazine: This can be achieved by reacting 4-bromoaniline with hydrazine hydrate.
Formation of the oxadiazole ring: The intermediate 4-bromophenylhydrazine is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a furan derivative, such as 5-bromofuran-2-carbaldehyde.
Attachment of the sulfonyl group: Finally, the sulfonyl group is introduced by reacting the intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The furan ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.
Scientific Research Applications
3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(5-{[(2-Fluorophenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(5-{[(2-Fluorophenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(4-BROMOPHENYL)-5-(5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-YL)-1,2,4-OXADIAZOLE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromine and fluorine atoms, along with the sulfonyl and furan groups, provides a distinctive set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C20H14BrFN2O4S |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H14BrFN2O4S/c21-15-7-5-13(6-8-15)19-23-20(28-24-19)18-10-9-16(27-18)12-29(25,26)11-14-3-1-2-4-17(14)22/h1-10H,11-12H2 |
InChI Key |
CQPIKXNQVXHTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B11266451.png)

![N-(2-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266468.png)
![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266474.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B11266490.png)
![4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11266492.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11266497.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11266500.png)
![Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B11266503.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B11266511.png)
![N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11266518.png)


![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)
